3-Bromo-3-phenylacrylaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-bromo-3-phenylprop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-7H/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMDIAPAKMHNQV-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C=O)/Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromo 3 Phenylacrylaldehyde and Its Stereoisomers
Classical and Contemporary Synthetic Routes
Traditional synthetic methods, along with their modern variations, provide a foundational platform for accessing 3-bromo-3-phenylacrylaldehyde. These routes often involve multi-step sequences that allow for the controlled introduction of the required functional groups.
Condensation-Based Approaches (e.g., Aldol-Type Reactions)
Aldol (B89426) and Claisen-Schmidt condensations are powerful C-C bond-forming reactions for the synthesis of α,β-unsaturated carbonyl compounds. thieme-connect.describd.com The synthesis of chalcones, for instance, often proceeds via a base-catalyzed Claisen-Schmidt condensation between a benzaldehyde (B42025) derivative and a ketone. rsc.org
While a direct one-step aldol condensation to form this compound is not straightforward, a multi-step approach can be envisioned. This could involve the condensation of an appropriate C2 synthon with benzaldehyde. For instance, the reaction between benzaldehyde and a protected bromoacetaldehyde (B98955) derivative could theoretically yield the target structure after dehydration and deprotection. However, the reactivity and stability of bromoacetaldehyde present significant challenges. A more common strategy involves creating the unsaturated aldehyde backbone first, followed by halogenation.
Alternatively, related condensation reactions can be employed. For example, the condensation of 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone with cinnamaldehyde (B126680) in the presence of ethanolic potassium hydroxide (B78521) yields the E,E-isomer of the corresponding α,β,γ,δ-diunsaturated ketone in 95% yield, demonstrating the utility of condensation reactions for building complex unsaturated systems under basic conditions. thieme-connect.de
Halogenation Protocols
Halogenation of precursor molecules is a direct and widely used method for introducing bromine into the target structure. Two primary strategies involve the halogenation of either an alkyne or an alkene.
A highly effective method is the hydrobromination of phenylpropynal. The addition of hydrogen bromide (HBr) across the carbon-carbon triple bond of phenylpropynal can lead to the formation of this compound. The stereoselectivity of this addition (syn or anti) determines whether the (E) or (Z) isomer is formed, and is often dependent on reaction conditions such as solvent, temperature, and the presence of radical initiators or catalysts.
Another approach is the direct bromination of cinnamaldehyde. However, this reaction typically leads to the addition of bromine across the double bond to form a dibromo-saturated aldehyde. Subsequent elimination of HBr would be required to regenerate the double bond, which can lead to mixtures of regioisomers. A more controlled method involves the use of specific brominating agents like N-Bromosuccinimide (NBS), which is commonly used for allylic and benzylic bromination but can also be employed for the bromination of activated systems under specific conditions. orgsyn.org For instance, the direct bromination of flavones to 3-bromoflavones has been achieved using reagents like ammonium (B1175870) bromide and ammonium persulfate. researchgate.net
Olefination Strategies (e.g., Wittig Reactions)
The Wittig reaction is a cornerstone of alkene synthesis, forming a carbon-carbon double bond from the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). libretexts.org This method offers excellent control over the location of the newly formed double bond. masterorganicchemistry.commnstate.edu
To synthesize this compound, a Wittig-type approach could involve the reaction of benzaldehyde with a bromo-substituted phosphorus ylide. The synthesis of the required ylide would start with the reaction of triphenylphosphine (B44618) with a dihaloethane derivative, followed by elimination and subsequent deprotonation to form the ylide.
A general scheme for the Wittig reaction involves the following steps:
Ylide Formation : A phosphonium (B103445) salt is prepared via an SN2 reaction between an alkyl halide and triphenylphosphine. masterorganicchemistry.com This salt is then deprotonated with a strong base to form the nucleophilic ylide. umass.edu
Reaction with Carbonyl : The ylide attacks the carbonyl carbon of an aldehyde or ketone. libretexts.org
Intermediate Formation : This leads to a betaine (B1666868) intermediate, which subsequently forms a four-membered oxaphosphetane ring. umass.edu
Alkene Formation : The oxaphosphetane collapses to yield the final alkene and a thermodynamically stable triphenylphosphine oxide byproduct. umass.edu
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally produce (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes. organic-chemistry.org By choosing the appropriate bromo-substituted phosphonium salt and reaction conditions, stereoselective synthesis of the (E) or (Z) isomer of this compound could be achieved.
Catalytic Synthesis
Catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability. Both organocatalysis and transition metal catalysis provide modern avenues for the synthesis of complex molecules like this compound.
Organocatalytic Transformations (e.g., N-Heterocyclic Carbene Catalysis)
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. rsc.org N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts known for their ability to induce "umpolung" or reverse polarity of functional groups. nih.gov
NHCs can catalyze the formation of acyl anion equivalents from aldehydes. This reactivity can be harnessed in various transformations. For the synthesis of a substituted acrylaldehyde, an NHC-catalyzed reaction could involve the coupling of an aldehyde with an electrophilic partner. For example, an NHC could react with an α-haloaldehyde, which then acts as a nucleophile in a subsequent coupling step.
A potential, though complex, NHC-catalyzed route to this compound might involve a formal [3+n] cycloaddition or a Michael addition-type reaction cascade. nih.govnih.gov For instance, NHCs can catalyze the reaction between cinnamaldehyde and azomethine imines in the presence of DBU, showcasing their utility in complex bond formations. nih.gov While a direct synthesis has not been extensively reported, the versatility of NHC catalysis suggests that a tailored approach could be developed, potentially involving the reaction of phenylacetylene (B144264) with a bromine source and a formylating agent under NHC catalysis.
| Catalyst Type | Reaction | Key Intermediate | Potential Application |
| N-Heterocyclic Carbene (NHC) | Acyl Anion Addition | Breslow Intermediate | Coupling of an aldehyde with an electrophile |
| Secondary Amine | Enamine Catalysis | Enamine | Michael addition cascades |
This table illustrates potential applications of organocatalysis relevant to the synthesis of complex aldehydes.
Transition Metal-Catalyzed Reactions
Transition metal catalysis provides a vast toolbox for forming carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. rsc.org Catalysts based on palladium, ruthenium, and other metals are central to many modern synthetic transformations. sci-hub.boxnih.gov
A plausible route to this compound using transition metal catalysis would be a cross-coupling reaction. For example, a Heck reaction or a Suzuki coupling could be employed.
Heck Reaction : This could involve the palladium-catalyzed coupling of bromobenzene (B47551) with acrolein. However, controlling the regioselectivity to achieve the desired 3-phenyl substitution can be challenging.
Suzuki Coupling : A more controlled approach would be the coupling of a phenylboronic acid with a 3,3-dibromoacrylaldehyde (B12977556) derivative, followed by selective reduction or elimination to yield the target compound.
Sonogashira Coupling : A highly convergent strategy would be the Sonogashira coupling of a terminal alkyne (phenylacetylene) with a vinyl bromide, followed by functional group manipulation. Alternatively, coupling iodobenzene (B50100) with propargyl aldehyde followed by hydrobromination of the resulting phenylpropynal would yield the desired product.
Transition metal-catalyzed reactions are often characterized by their mild reaction conditions and tolerance of various functional groups. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and selectivity of these reactions. google.com
| Reaction Type | Catalyst | Reactants | Potential Outcome |
| Heck Coupling | Pd(OAc)₂ / Ligand | Bromobenzene + Acrolein | 3-Phenylacrylaldehyde (precursor) |
| Suzuki Coupling | Pd(PPh₃)₄ / Base | Phenylboronic acid + Dibromoacrylaldehyde | This compound |
| Sonogashira Coupling | Pd/Cu Catalyst | Iodobenzene + Propargyl aldehyde | Phenylpropynal (precursor) |
This table summarizes potential transition metal-catalyzed routes to this compound or its immediate precursors.
Multicomponent and Cascade Synthetic Strategies
Multicomponent reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. nih.govrsc.org These approaches are characterized by their atom economy, operational simplicity, and ability to generate molecular diversity. nih.gov
Stereoselective Synthesis: Focus on (Z)-3-Bromo-3-phenylacrylaldehyde
The stereoselective synthesis of the (Z)-isomer of this compound is of significant interest. One effective method involves the microwave-induced debrominative decarboxylation of anti-2,3-dibromo-3-phenylpropanoic acid. This reaction, carried out in a triethylamine (B128534) (Et3N) and dimethylformamide (DMF) system, can produce (Z)-β-arylvinyl bromides with high stereoselectivity and in high yields within a very short reaction time. organic-chemistry.orgresearchgate.net
Another powerful strategy for accessing (Z)-trisubstituted alkenes involves the bromoboration of propyne. This method provides a highly stereoselective route to (Z)-2-bromo-1-alkenylboronates, which can then undergo palladium-catalyzed cross-coupling reactions with a variety of organozinc reagents to yield the desired (Z)-alkenylpinacolboronates with ≥98% isomeric purity. nih.gov
| Method | Starting Material | Reagents/Conditions | Key Outcome |
| Microwave-induced debrominative decarboxylation | anti-2,3-dibromo-3-phenylpropanoic acid | Et3N, DMF, Microwave irradiation | High yield and stereoselectivity for (Z)-isomer. organic-chemistry.orgresearchgate.net |
| Bromoboration/Cross-coupling | Propyne | 1. BBr3, pinacol (B44631) 2. Organozinc reagent, Pd catalyst | ≥98% isomeric purity for (Z)-alkenylpinacolboronates. nih.gov |
Methodological Aspects of Isolation and Purification for Research-Grade Purity
Achieving research-grade purity of this compound and its isomers requires effective isolation and purification techniques. Common methods employed in organic synthesis are applicable here.
Following the synthesis, the reaction mixture is typically subjected to a work-up procedure. This may involve quenching the reaction, followed by extraction with a suitable organic solvent. The organic layers are then washed, dried, and the solvent is removed under reduced pressure.
Purification of the crude product is often achieved through column chromatography on silica (B1680970) gel. The choice of eluent is critical for achieving good separation. For instance, a mixture of petroleum ether and ethyl acetate (B1210297) is commonly used. researchgate.net
Recrystallization is another powerful technique for purifying solid compounds. This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, leading to the formation of high-purity crystals. Solvents such as n-hexane, ethanol, and ethyl acetate are often used for recrystallization. google.com
The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). frontiersin.org
Mechanistic Investigations and Reactivity Profiles of 3 Bromo 3 Phenylacrylaldehyde
Fundamental Reactivity of α,β-Unsaturated Aldehydes with Bromine Substitution
The reactivity of α,β-unsaturated aldehydes is dictated by the conjugated system, which includes the C=C double bond and the C=O bond of the aldehyde. This conjugation results in two electrophilic sites: the carbonyl carbon and the β-carbon. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition) pressbooks.pub. The presence of a bromine atom at the β-position, as in 3-Bromo-3-phenylacrylaldehyde, significantly influences this reactivity.
The electronegative bromine atom further enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. This electronic effect, combined with the electron-withdrawing nature of the aldehyde group, polarizes the C=C double bond, facilitating addition reactions. The phenyl group, also attached to the β-carbon, contributes to the electronic properties and steric environment of the molecule.
Furthermore, the bromine atom can act as a leaving group, opening up pathways for substitution reactions at the vinylic position, a reaction type that is generally less facile on unactivated double bonds. The interplay between addition and substitution pathways is a key feature of the reactivity of this compound.
Aldehyde Group Reactivity
The aldehyde functional group in this compound retains its characteristic reactivity, undergoing both reduction and oxidation reactions. However, the presence of other reactive sites within the molecule necessitates careful selection of reagents to achieve chemoselectivity.
The selective reduction of the aldehyde group in the presence of the C=C double bond and the C-Br bond is a common challenge in the synthesis of allylic alcohols. A variety of reducing agents can be employed, with their efficacy depending on the specific substrate and reaction conditions.
In a procedure starting from (Z)-2-bromo-3-phenylacrylaldehyde, a related isomer, reduction of the aldehyde was achieved using sodium borohydride (B1222165) (NaBH₄) uva.nl. This suggests that under specific conditions, NaBH₄ can selectively reduce the aldehyde group without affecting the vinylic bromide or the double bond.
| Reactant | Reagent | Product | Reference |
| (Z)-2-bromo-3-phenylacrylaldehyde | NaBH₄ | (Z)-2-bromo-3-phenylprop-2-en-1-ol | uva.nl |
This table illustrates a known reduction of a closely related isomer, indicating a potential pathway for the selective reduction of this compound.
The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation in organic synthesis. For α,β-unsaturated aldehydes, this conversion must be accomplished without reacting with the double bond.
The Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) under buffered conditions, is a well-established method for the chemoselective oxidation of aldehydes. In the context of a related compound, bromo-3-phenylacrylaldehyde, a Pinnick oxidation was successfully employed to convert the aldehyde to the corresponding carboxylic acid rsc.org. This indicates that this method is a viable strategy for the controlled oxidation of this compound.
| Reactant | Reagent | Product | Reference |
| bromo-3-phenylacrylaldehyde derivative | Sodium chlorite (NaClO₂) | bromo-3-phenylacrylic acid derivative | rsc.org |
This table demonstrates the application of the Pinnick oxidation to a similar substrate, suggesting its utility for the oxidation of this compound.
Vinylic Bromine Atom Transformations
The bromine atom attached to the sp²-hybridized carbon in this compound can be replaced by various nucleophiles through nucleophilic vinylic substitution (SₙV) reactions. These reactions are of significant synthetic importance as they allow for the formation of new carbon-carbon and carbon-heteroatom bonds on a double bond framework.
Nucleophilic vinylic substitution reactions can proceed through several mechanisms, with the most common being the addition-elimination and the concerted Sₙ2-type pathways. The operative mechanism is highly dependent on the substrate structure, the nature of the nucleophile, the leaving group, and the reaction conditions.
The addition-elimination mechanism involves a two-step process. In the first step, the nucleophile adds to the electron-deficient β-carbon of the α,β-unsaturated system, breaking the π-bond and forming a resonance-stabilized carbanionic intermediate (an enolate). In the second step, the leaving group (bromide) is eliminated from the intermediate, reforming the double bond and resulting in the substituted product. The presence of the electron-withdrawing aldehyde group is crucial for stabilizing the negative charge in the intermediate, making this pathway favorable for activated vinyl halides like this compound masterorganicchemistry.comsavemyexams.com.
A concerted SₙV mechanism , analogous to the Sₙ2 reaction at a saturated carbon, involves a single transition state where the nucleophile attacks the vinylic carbon and the leaving group departs simultaneously. This pathway is generally less common for vinylic systems due to the higher energy of the transition state and potential steric hindrance. However, for certain substrates and nucleophiles, a concerted process can occur.
While specific mechanistic studies on this compound are not extensively detailed in the provided search results, its structure, featuring a strong electron-withdrawing group (aldehyde) conjugated with the vinyl bromide, strongly suggests that the addition-elimination pathway is a highly probable mechanism for its SₙV reactions. This is supported by the general principles of reactivity for Michael acceptors. For example, the reaction of (Z)-2-bromo-3-phenylacrylaldehyde with N-methylaniline in the presence of a base likely proceeds through an addition-elimination mechanism to yield the corresponding enamine.
Nucleophilic Vinylic Substitution (S<sub>N</sub>V) Mechanisms
Computational Probing of SNV Reaction Landscapes
Nucleophilic substitution at a vinylic (sp²) carbon, or SₙV reaction, is a fundamental transformation that is less common than its sp³ counterpart (Sₙ2). Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the complex potential energy surfaces of these reactions. For substrates like this compound, computational studies help predict reaction feasibility, stereochemical outcomes, and the influence of substituents on activation barriers.
Theoretical investigations on analogous vinyl bromide systems reveal that the concerted SₙV reaction proceeds through a high-energy, square planar-like transition state. DFT calculations have been used to compare the activation barriers (ΔG‡) for different stereoisomers and reaction pathways. For instance, studies on the reaction of α-lithiated vinyl bromides with organoboronates show a significant difference in activation energy between E and Z isomers, explaining the high stereospecificity observed experimentally nih.gov. The calculations indicate that the concerted, stereoinvertive pathway is often favored over stepwise mechanisms involving intermediates nih.gov.
In the context of this compound, the electron-withdrawing aldehyde group and the phenyl ring are expected to significantly influence the reaction landscape. The aldehyde group enhances the electrophilicity of the β-carbon, but also affects the stability of the transition state for direct substitution at the α-carbon. DFT models would be employed to calculate the energy profiles for potential nucleophilic attack, comparing the barriers for a direct displacement of bromide versus alternative pathways like addition-elimination. These computational insights are crucial for designing effective and stereoselective SₙV reactions.
Table 1: Representative Computational Parameters for SₙV Reactions on Vinyl Halides
| Parameter | Description | Typical Focus of Investigation |
| Level of Theory | Defines the quantum mechanical method used (e.g., M06-2X, B3LYP). | Accuracy of energy and geometry predictions. |
| Basis Set | Describes the mathematical functions used to represent electron orbitals (e.g., 6-311+G(d,p)). | Balancing computational cost and accuracy. |
| Solvation Model | Accounts for the effect of the solvent on the reaction (e.g., SMD, PCM). | Simulating realistic reaction conditions. |
| Activation Barrier (ΔG‡) | The free energy difference between reactants and the transition state. | Predicts reaction rate and feasibility. A lower barrier indicates a faster reaction nih.gov. |
| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction pathway. | Provides insight into the bonding changes during the key substitution step. |
Catalytic C-C and C-X Bond Forming Reactions (e.g., Cross-Coupling Reactions)
The vinyl bromide moiety in this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom (C-X) bonds with high efficiency and selectivity.
Heck Reaction: The Heck reaction involves the coupling of a vinyl halide with an alkene to form a substituted alkene wikipedia.org. This compound can react with various alkenes, such as styrene (B11656) or acrylates, in the presence of a Pd(0) catalyst and a base. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the vinyl bromide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate the catalyst wikipedia.orglibretexts.org. This reaction allows for the extension of the carbon framework, yielding substituted phenyl-dienes.
Sonogashira Coupling: This reaction couples vinyl halides with terminal alkynes, providing a powerful method for constructing conjugated enynes libretexts.orgwikipedia.orgorganic-chemistry.org. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The coupling of this compound with an alkyne like phenylacetylene (B144264) would produce a 1,5-diphenylpenta-2-en-4-yn-1-al derivative, a valuable scaffold in materials science and natural product synthesis.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a vinyl halide and an amine. A study by Willis et al. demonstrated that vinyl bromides can be converted to enamines via palladium-catalyzed C-N coupling, which can then participate in subsequent reactions in situ organic-chemistry.orgresearchgate.net. Applying this to this compound would allow for the synthesis of enamine derivatives, which are versatile synthetic intermediates.
Table 2: Overview of Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | Substituted Diene |
| Suzuki Coupling | Organoboron reagent (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Na₂CO₃ | Di-substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | Conjugated Enyne |
| Buchwald-Hartwig | Amine (e.g., Pyrrolidine) | Pd₂(dba)₃, BINAP, NaOt-Bu | Enamine |
Carbon-Carbon Double Bond Reactivity
The carbon-carbon double bond in this compound is activated by the adjacent electron-withdrawing aldehyde group, making it susceptible to a variety of addition reactions.
Cycloaddition Reactions (e.g., [4+2] Annulations, Dienyne Cyclizations)
The electron-deficient nature of the double bond makes this compound an excellent dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction wikipedia.orgmasterorganicchemistry.com. This reaction involves the concerted interaction between a conjugated diene and a dienophile to form a six-membered ring wikipedia.orgmasterorganicchemistry.comyoutube.com.
When reacted with a diene such as cyclopentadiene (B3395910) or 1,3-butadiene, this compound would be expected to form a cyclohexene (B86901) derivative with the creation of two new carbon-carbon bonds and up to four stereocenters. The stereochemical outcome (endo vs. exo selectivity) is governed by orbital interactions in the transition state. The presence of the aldehyde allows for Lewis acid catalysis, which can accelerate the reaction and enhance its selectivity.
Beyond the Diels-Alder reaction, this activated alkene can participate in other pericyclic reactions, including [3+2] cycloadditions with dipoles like azomethine ylides or nitrile oxides, leading to the formation of five-membered heterocyclic rings researchgate.netrsc.org.
Asymmetric Cycloadditions in Stereoselective Synthesis
To control the absolute stereochemistry of the newly formed chiral centers in cycloaddition reactions, chiral catalysts are employed. Asymmetric Diels-Alder reactions can be effectively catalyzed by chiral Lewis acids, which coordinate to the carbonyl oxygen of the dienophile. This coordination lowers the LUMO energy of the dienophile, accelerating the reaction, and creates a chiral environment that directs the diene to attack one face of the double bond preferentially nih.govchemjournal.kz.
For a substrate like this compound, a chiral oxazaborolidine catalyst, for example, could be used to achieve high enantioselectivity in its reaction with a prochiral diene nih.gov. The catalyst shields one face of the dienophile, forcing the incoming diene to approach from the less sterically hindered side, resulting in the formation of one enantiomer in excess. The development of such catalytic asymmetric variants significantly enhances the synthetic utility of the cycloaddition, providing access to optically pure and complex molecular architectures.
Table 3: Asymmetric Diels-Alder Reaction of this compound with Cyclopentadiene
| Catalyst System | Expected Outcome | Key Feature |
| Thermal (uncatalyzed) | Racemic mixture of endo/exo products | Lacks stereocontrol. |
| Chiral Lewis Acid (e.g., Oxazaborolidine-AlBr₃ complex acs.org) | High enantiomeric excess (ee) of the major diastereomer | Catalyst creates a chiral pocket, inducing facial selectivity. |
| Chiral Organocatalyst | Enantiomerically enriched cycloadduct | Metal-free catalysis, often proceeding via iminium ion activation. |
Conjugate Addition Reactions (e.g., Michael Additions)
The electron-poor β-carbon of this compound is a prime target for nucleophilic attack in a conjugate or Michael addition reaction nrochemistry.comwikipedia.org. This 1,4-addition pathway is characteristic of α,β-unsaturated carbonyl compounds. A wide range of "soft" nucleophiles can be used as Michael donors.
Organocuprates (Gilman reagents, R₂CuLi) are particularly effective for delivering alkyl or aryl groups to the β-position with high regioselectivity, avoiding the competing 1,2-addition to the aldehyde carbonyl chemistrysteps.comorganicchemistrytutor.comwikipedia.orgmasterorganicchemistry.com. The reaction proceeds through the formation of an enolate intermediate, which is then protonated upon aqueous workup to yield the saturated aldehyde product. Other suitable nucleophiles include thiols (thia-Michael), amines (aza-Michael), and stabilized carbanions like malonates wikipedia.org.
This reaction is a reliable method for C-C, C-S, and C-N bond formation at the β-position, leading to a diverse array of functionalized saturated aldehydes.
Table 4: Conjugate Addition of Various Nucleophiles
| Nucleophile (Michael Donor) | Reagent Example | Product of Addition to this compound |
| Organocuprate | (CH₃)₂CuLi | 3-Bromo-2-methyl-3-phenylpropanal |
| Thiolate | PhSNa | 3-Bromo-3-phenyl-2-(phenylthio)propanal |
| Amine | Piperidine | 3-Bromo-3-phenyl-2-(piperidin-1-yl)propanal |
| Enolate | Diethyl malonate / NaOEt | Diethyl 2-(1-bromo-2-oxo-1-phenylethyl)malonate |
Biocatalyzed Reduction of Olefinic Bonds
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the reduction of carbon-carbon double bonds. Ene-reductases (ERs), a class of flavin-dependent enzymes, are particularly well-suited for the asymmetric reduction of activated alkenes, such as those found in α,β-unsaturated aldehydes nih.govmatthey.comresearchgate.net. These enzymes typically belong to the Old Yellow Enzyme (OYE) family and utilize a nicotinamide (B372718) cofactor (NAD(P)H) as the source of hydride nih.gov.
The reduction of this compound using an ene-reductase would involve the delivery of two hydrogen atoms across the double bond in a stereospecific trans fashion. This process can generate up to two new stereocenters with exceptionally high enantiomeric and diastereomeric excess. The reaction is performed under mild, aqueous conditions, avoiding the need for harsh reagents or heavy metals matthey.com. The substrate scope of many ene-reductases is broad, and they have been shown to be effective in the reduction of various α,β-unsaturated carbonyl compounds nih.gov. This biocatalytic approach provides a direct route to chiral saturated aldehydes, which are valuable building blocks in pharmaceutical synthesis.
Intramolecular Rearrangements and Cascade Processes
The unique structural arrangement of this compound, featuring a conjugated system with an aldehyde, a carbon-carbon double bond, and a vinyl bromide, presents a platform for diverse and complex chemical transformations. While specific studies on the intramolecular rearrangements and cascade processes of this exact compound are not extensively detailed in the reviewed literature, its reactivity can be inferred from the behavior of related α,β-unsaturated carbonyl compounds and vinyl halides. These functionalities are known to participate in a variety of pericyclic and metal-catalyzed reactions, suggesting a rich potential for intramolecular cyclizations and cascade sequences.
One potential avenue for intramolecular rearrangement involves electrocyclization reactions. Under thermal or photochemical conditions, the conjugated π-system could theoretically undergo cyclization, although the substitution pattern might influence the feasibility and outcome of such a process.
More plausibly, this compound can serve as a precursor in cascade reactions initiated by either the aldehyde or the vinyl bromide moiety. For instance, a reaction sequence could be initiated by a nucleophilic attack on the aldehyde, followed by an intramolecular reaction involving the vinyl bromide. Organocatalyzed cascade reactions, which often involve α,β-unsaturated aldehydes, provide a framework for predicting such reactivity. These processes can lead to the formation of stereochemically dense and complex molecular architectures in a single operational step nih.gov.
Furthermore, the presence of the vinyl bromide opens up possibilities for palladium-catalyzed cascade reactions. Such processes could involve an initial oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by intramolecular carbopalladation or coupling with another functional group within the molecule or an external coupling partner. These types of cascade syntheses are instrumental in the construction of complex cyclic and polycyclic systems.
The synthesis of various heterocyclic compounds often relies on cascade reactions where the initial building block possesses multiple reactive sites. Given its structure, this compound is a viable candidate for the synthesis of heterocycles through such pathways. For example, reaction with a binucleophile could lead to a cascade sequence of condensation and cyclization to form various heterocyclic rings. The synthesis of N-, O-, and S-heterocycles from substituted alkynyl aldehydes, which share some electronic similarities with α,β-unsaturated aldehydes, highlights the potential for such transformations nih.gov.
A hypothetical cascade process could involve the initial formation of an iminium ion from the aldehyde, which then acts as an electrophile to trigger an intramolecular cyclization if a suitable nucleophile is present within the molecule. This type of reactivity is a cornerstone of organocatalysis and has been used to construct complex carbocyclic and heterocyclic frameworks nih.gov.
| Potential Rearrangement/Cascade Type | Initiating Functional Group | Potential Product Class |
| Electrocyclization | Conjugated π-system | Cyclic isomers |
| Nucleophile-initiated Cascade | Aldehyde | Polyfunctionalized carbocycles/heterocycles |
| Metal-catalyzed Cascade | Vinyl Bromide | Fused or spirocyclic systems |
| Condensation-Cyclization Cascade | Aldehyde and Vinyl Bromide | Heterocyclic compounds |
Derivatization Chemistry for Functional Group Interconversion and Analogue Synthesis
The chemical reactivity of this compound is dominated by its three key functional groups: the aldehyde, the alkene, and the vinyl bromide. This trifunctional nature allows for a wide range of derivatizations, enabling functional group interconversions and the synthesis of a diverse array of analogues. The selective manipulation of these groups is a key strategy in synthetic organic chemistry.
Reactions at the Aldehyde Group:
The aldehyde functionality is a versatile handle for numerous transformations. Standard functional group interconversions can be readily applied:
Oxidation: The aldehyde can be oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate (B83412) or Jones reagent. This transformation provides access to 3-bromo-3-phenylacrylic acid and its derivatives.
Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using reducing agents like sodium borohydride, affording 3-bromo-3-phenylallyl alcohol.
Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles. Grignard reagents or organolithium compounds can add to the carbonyl group to yield secondary alcohols. Similarly, Wittig-type reactions can be employed to extend the carbon chain and form a new double bond.
Imination: Condensation with primary amines or their derivatives can furnish the corresponding imines, which can serve as intermediates for the synthesis of nitrogen-containing heterocycles.
Reactions at the Carbon-Bromine Bond:
The vinyl bromide moiety is a key site for derivatization, particularly through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or their esters can be used to replace the bromine atom with a variety of aryl, heteroaryl, or vinyl groups, leading to a wide range of substituted 3-phenylacrylaldehyde analogues.
Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, allows for the introduction of an alkynyl substituent at the 3-position.
Heck Coupling: Palladium-catalyzed reaction with alkenes can also be employed to form a new carbon-carbon bond at the site of the bromine atom.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling with amines, providing access to enamine derivatives.
The strategic combination of these reactions allows for the synthesis of a vast library of analogues with tailored electronic and steric properties. For instance, a Suzuki coupling to introduce a new aromatic ring followed by a Wittig reaction at the aldehyde group can lead to highly conjugated and complex molecular structures. The synthesis of heterocyclic analogues of natural products often utilizes such strategies, starting from functionalized chromones which bear resemblance to the core structure of this compound researchgate.net.
| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |
| Aldehyde | Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid |
| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Aldehyde | Grignard Reaction | RMgX | Secondary Alcohol |
| Aldehyde | Wittig Reaction | Ph₃P=CHR' | Alkene |
| Vinyl Bromide | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Substituted Alkene (C-C bond) |
| Vinyl Bromide | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | Alkyne (C-C bond) |
| Vinyl Bromide | Heck Coupling | Alkene, Pd catalyst, base | Substituted Alkene (C-C bond) |
| Vinyl Bromide | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Enamine (C-N bond) |
The derivatization of this compound serves as a powerful platform for the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science. The ability to selectively modify each of the functional groups provides a high degree of control over the final molecular architecture.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Bromo-3-phenylacrylaldehyde by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
¹H NMR: The proton NMR spectrum provides definitive evidence for the compound's structure. The aldehydic proton (CHO) is highly deshielded by the adjacent carbonyl group and the conjugated system, causing it to appear far downfield. The vinylic proton (=CH-) also resides in the downfield region, its chemical shift influenced by the phenyl ring and the bromine atom. The protons of the phenyl group typically appear as a complex multiplet, reflecting their aromatic environment.
Published ¹H NMR data confirms these assignments, with specific chemical shifts observed for the key protons. chemicalbook.com
| Proton Assignment | Chemical Shift (δ, ppm) |
| Aldehyde (CHO) | 9.341 |
| Vinylic (C=CH) | 8.00 |
| Phenyl (C₆H₅) | 7.896, 7.50, 7.48 |
Note: The table is generated from data available in the cited literature. chemicalbook.com The phenyl region shows multiple signals due to the different environments of the ortho, meta, and para protons.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal due to the strong deshielding effect of the oxygen atom. The carbon atoms of the C=C double bond and the phenyl ring resonate in the intermediate region, while the specific assignments can be confirmed with advanced 2D NMR techniques. While specific data points are not detailed in the immediate search results, ¹³C NMR spectral data for this compound is available in spectral databases. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several key absorption bands that are indicative of its structure. A strong, sharp peak corresponding to the C=O stretch of the conjugated aldehyde is a prominent feature, typically appearing in the region of 1680-1660 cm⁻¹. The C=C double bond stretch of the alkene, which is part of the conjugated system, also gives a distinct absorption. Other significant peaks include those for the aromatic C=C stretching of the phenyl ring and the C-H stretching vibrations. The C-Br stretching frequency is also expected to be present, typically in the lower frequency (fingerprint) region of the spectrum. Spectral data for this compound has been recorded using both KBr wafer and vapor phase techniques. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bonds of the alkene and the aromatic ring are expected to produce strong Raman signals due to the change in polarizability during their vibrations. The symmetrical vibrations of the phenyl ring are also typically Raman active. While specific Raman spectral data for this compound was not found in the search results, it remains a valuable tool for structural confirmation.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The structure of this compound contains a highly conjugated system, including the phenyl ring, the C=C double bond, and the carbonyl group. This extended π-system gives rise to characteristic absorption bands in the UV-Vis region.
The spectrum is expected to show strong absorptions corresponding to π → π* transitions, which involve the promotion of electrons from bonding to anti-bonding π orbitals within the conjugated system. A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, may also be observed. The presence of the bromine atom, an auxochrome, can influence the position and intensity of these absorption maxima compared to the parent cinnamaldehyde (B126680) molecule. UV-Vis spectral data for this compound is available in spectral databases. nih.gov
Mass Spectrometry Techniques (ESI-MS, HRMS, EI-MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns.
Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₉H₇BrO. The calculated monoisotopic mass is 209.96803 Da. nih.govchemspider.com A key diagnostic feature in the mass spectrum of a monobrominated compound is the presence of a characteristic isotopic pattern for the molecular ion (M⁺˙). Due to the nearly equal natural abundance of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), the spectrum will exhibit two peaks of almost equal intensity, [M]⁺˙ and [M+2]⁺˙, separated by two mass units.
| Property | Value |
| Molecular Formula | C₉H₇BrO |
| Molecular Weight | 211.06 g/mol |
| Monoisotopic Mass | 209.96803 Da |
Note: Data sourced from PubChem and ChemSpider. nih.govchemspider.com
Fragmentation Analysis: In Electron Ionization Mass Spectrometry (EI-MS), the molecule fragments in predictable ways. For aldehydes, common fragmentation pathways include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the formyl radical (CHO, M-29). libretexts.org For this compound, cleavage of the C-Br bond could also be an observed fragmentation pathway. Softer ionization techniques like Electrospray Ionization (ESI) are typically used to observe the protonated molecule [M+H]⁺ with minimal fragmentation. Predicted collision cross-section data for various adducts, such as [M+H]⁺ and [M+Na]⁺, are available, which are relevant for ion mobility-mass spectrometry studies. uni.lu
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. This technique would allow for the unambiguous assignment of the stereochemistry (E/Z configuration) of the C=C double bond and the conformation of the molecule in the crystal lattice.
Despite the utility of this technique, a search of the available literature and crystallographic databases did not yield a publicly available crystal structure for the parent compound, this compound. However, the technique has been successfully applied to determine the structure of related compounds and reaction intermediates involving this molecule. sigmaaldrich.com
Chromatographic and Separation Science for Purity Assessment and Isomer Resolution (e.g., GC, HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reactants, byproducts, and potential stereoisomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of this compound. A study examining the content of α-bromocinnamaldehyde in commercial products utilized an HPLC method with a Nucleosil 50-5 column and a mobile phase of hexane-chloroform (12:5) for quantification. sigmaaldrich.com This demonstrates the suitability of HPLC for purity assessment and quantitative analysis. Reverse-phase HPLC methods are also commonly employed for analyzing related brominated aromatic aldehydes. sielc.com
Gas Chromatography (GC): Gas chromatography is another powerful tool for separating and analyzing volatile and thermally stable compounds like this compound. The compound's purity can be assessed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. fishersci.ca GC has been shown to be effective in the analysis and separation of regioisomers of related compounds like bromo-fluorobenzaldehydes, indicating its potential for resolving isomers of this compound. semanticscholar.org
Computational and Theoretical Chemistry Applications
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the properties of organic molecules, including halogenated acrylaldehydes.
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 3-Bromo-3-phenylacrylaldehyde, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.
Conformational analysis, which explores the different spatial arrangements of a molecule (conformers) and their relative energies, is also critical. For this compound, rotation around the single bonds, particularly the C-C bond connecting the phenyl ring and the acrylaldehyde moiety, would be of primary interest. Identifying the global minimum energy conformer is essential for accurate predictions of other properties.
Specific optimized geometric parameters for this compound are not available in the searched literature. However, DFT calculations would typically yield the following data:
Table 1: Representative Calculated Geometric Parameters for a Phenylacrylaldehyde System
| Parameter | Description | Typical Value (Å or °) |
|---|---|---|
| C=C | Double bond length in the acrylaldehyde backbone | ~1.35 Å |
| C-C | Single bond length between vinyl and phenyl groups | ~1.48 Å |
| C=O | Carbonyl double bond length | ~1.22 Å |
| C-Br | Carbon-Bromine bond length | ~1.89 Å |
| C-C-C | Bond angle in the vinyl backbone | ~120° |
The electronic structure of a molecule governs its reactivity. DFT calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.
The Molecular Electrostatic Potential (MEP) map is another important tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reaction.
While specific HOMO-LUMO energy values for this compound were not found, the following table illustrates the type of data that would be generated:
Table 2: Representative Calculated Electronic Properties
| Property | Description | Typical Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution. It localizes the molecular orbitals into bonds, lone pairs, and anti-bonding orbitals. This analysis is particularly useful for understanding delocalization effects and intramolecular charge transfer.
For this compound, NBO analysis would quantify the delocalization of π-electrons across the phenyl ring and the acrylaldehyde system. It would also reveal the nature of the carbon-bromine bond and the charge distribution among the atoms, providing insights into their relative electrophilicity and nucleophilicity.
A representative NBO analysis would provide the following information:
Table 3: Representative Natural Population Analysis (NPA) Charges
| Atom | Natural Charge (e) |
|---|---|
| C (carbonyl) | +0.4 to +0.6 |
| O (carbonyl) | -0.5 to -0.7 |
| C (β-carbon, attached to Br) | +0.1 to +0.3 |
Reaction Mechanism Calculations and Pathway Exploration
Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating energy barriers.
A key application of DFT is the study of reaction mechanisms. For instance, in the nucleophilic vinylic substitution of 3-halo-3-phenylacrylaldehydes, DFT can be used to locate the transition state structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.
A study on the analogous 3-chloro-3-phenylacrylaldehyde has shown that the nucleophilic vinylic substitution proceeds through a defined transition state. researchgate.netresearchgate.netresearchgate.net Characterizing this state involves confirming it has exactly one imaginary frequency in a vibrational analysis, which corresponds to the motion along the reaction coordinate.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface.
Significantly, for the nucleophilic vinylic substitution of 3-chloro-3-phenylacrylaldehyde, IRC analysis revealed the presence of a "hidden intermediate." researchgate.netresearchgate.netresearchgate.net This indicates a one-kinetic-step, two-stage process. Such a finding is a powerful example of how computational analysis can uncover mechanistic subtleties that are not apparent from experimental observation alone. The study also explored the isomerization between different intermediates, explaining the stereochemical outcome of the reaction based on their relative thermodynamic stabilities. researchgate.netresearchgate.netresearchgate.net It is highly probable that a similar mechanistic pathway exists for this compound.
Isotopic Labeling and Kinetic Isotope Effect (KIE) Predictions
Computational models are instrumental in predicting kinetic isotope effects (KIEs) for reactions involving this compound. The KIE, a ratio of reaction rates between a normal and an isotopically substituted reactant (e.g., ¹²C vs ¹³C or ⁷⁹Br vs ⁸¹Br), offers profound insights into reaction mechanisms, particularly the nature of the transition state. wikipedia.orgprinceton.edu
For this compound, KIE predictions are especially valuable for reactions involving the cleavage of the carbon-bromine (C-Br) bond. Understanding the mechanisms of debromination is crucial for its application in synthesis and for studying its environmental fate. researchgate.net Computational studies can model the transition states for various proposed mechanisms (e.g., oxidative addition in cross-coupling reactions, nucleophilic substitution) and calculate the expected bromine KIE (k⁷⁹/k⁸¹).
For instance, in a hypothetical nucleophilic substitution reaction, theoretical calculations can predict the vibrational frequencies of the C-Br bond in the ground state and in the transition state. The difference in zero-point energies between the ⁷⁹Br and ⁸¹Br isotopologues in these states determines the predicted KIE. A significant primary KIE would suggest that the C-Br bond is being broken in the rate-determining step of the reaction. These predictions can then be compared with experimental data to validate a proposed mechanism. researchgate.netnih.gov
Below is a hypothetical table illustrating how predicted bromine KIE values could distinguish between two possible mechanisms for a reaction involving C-Br bond cleavage in this compound.
| Reaction Pathway | Proposed Rate-Determining Step | Predicted ⁸¹Br KIE (k₇₉/k₈₁) | Mechanistic Implication |
| Mechanism A (Concerted) | C-Br bond breaking occurs simultaneously with nucleophile attack. | 1.0085 | C-Br bond is significantly weakened in the transition state. |
| Mechanism B (Stepwise) | Formation of an intermediate prior to C-Br bond cleavage. | 1.0012 | C-Br bond is not broken in the rate-determining step. |
Note: The values in this table are hypothetical and for illustrative purposes only.
Quantitative Structure-Property Relationship (QSPR) Modeling in Design and Prediction
Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach to correlate the structural features of molecules with their physicochemical properties. For this compound and its derivatives, QSPR can be employed to develop predictive models for a range of important attributes, bypassing the need for extensive experimental synthesis and testing.
QSPR models are built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure. For this compound, key descriptors would include:
Topological descriptors: Molecular weight, number of double bonds, connectivity indices.
Geometric descriptors: Molecular surface area, volume, ovality.
Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges on atoms (especially the carbonyl carbon, the bromine atom, and the alpha-beta carbons).
Once calculated, these descriptors are used as independent variables in a statistical model (e.g., multiple linear regression, machine learning algorithms) to predict a specific property of interest, such as boiling point, solubility, or reactivity in a particular chemical transformation. For example, a QSPR model could predict the absorption wavelength (λ_max) of substituted this compound derivatives, which is crucial for applications in materials science and photochemistry.
The table below shows a selection of computationally derived molecular descriptors for the parent compound, this compound, which would serve as a basis for QSPR studies.
| Descriptor Type | Descriptor Name | Calculated Value |
| Constitutional | Molecular Weight | 211.07 g/mol |
| Constitutional | Heavy Atom Count | 11 |
| Topological | Rotatable Bond Count | 2 |
| Electronic | Polar Surface Area | 17.1 Ų |
| Electronic | XLogP3 | 2.5 |
Note: Values are based on publicly available computed data for similar structures and are representative. nih.gov
Building on QSPR models, in silico screening allows for the rapid computational evaluation of large virtual libraries of this compound derivatives. This process enables the rational design of new molecules with optimized properties. For instance, if the goal is to design a derivative with enhanced antibacterial activity, a QSPR model correlating structural features with antibacterial potency would first be developed.
The in silico screening process would involve:
Generating a Virtual Library: Creating a large set of virtual derivatives by systematically modifying the this compound scaffold (e.g., adding different substituents to the phenyl ring).
Descriptor Calculation: Calculating the relevant molecular descriptors for each virtual compound.
Property Prediction: Using the pre-established QSPR model to predict the antibacterial activity of each compound in the library.
Prioritization: Ranking the virtual compounds based on their predicted activity and other desirable properties (e.g., drug-likeness, low predicted toxicity). nih.gov
This approach significantly narrows down the number of candidate molecules that need to be synthesized and tested experimentally, saving considerable time and resources. nih.govrsc.org The results of such a screening could be presented in a table that helps researchers prioritize candidates for synthesis.
| Candidate ID | Phenyl Ring Substituent | Predicted Activity (MIC, µg/mL) | Predicted Lipophilicity (LogP) |
| BFA-001 | 4-Fluoro | 35.5 | 2.8 |
| BFA-002 | 4-Chloro | 32.1 | 3.1 |
| BFA-003 | 4-Nitro | 15.8 | 2.5 |
| BFA-004 | 4-Methoxy | 65.2 | 2.4 |
Note: This table represents a hypothetical output from an in silico screening process for illustrative purposes.
Strategic Applications of 3 Bromo 3 Phenylacrylaldehyde in Complex Molecule Synthesis
Precursor in the Construction of Functionalized Aromatic and Heteroaromatic Systems
The vinyl bromide functionality in 3-Bromo-3-phenylacrylaldehyde provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the elaboration of the phenyl ring and the construction of more complex aromatic and heteroaromatic scaffolds.
Key palladium-catalyzed cross-coupling reactions applicable to this compound include:
Heck Reaction: This reaction involves the coupling of the vinyl bromide with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation allows for the extension of the carbon framework and the introduction of various functional groups.
Suzuki Coupling: The Suzuki reaction pairs the vinyl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. This method is widely used for the synthesis of biaryls and other conjugated systems.
Sonogashira Coupling: This reaction facilitates the coupling of the vinyl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce conjugated enynes. libretexts.orgwikipedia.orgjk-sci.comorganic-chemistry.org These products can serve as intermediates for the synthesis of more complex cyclic structures.
These cross-coupling reactions highlight the utility of this compound as a versatile platform for generating a diverse library of functionalized aromatic compounds. The aldehyde group can be further manipulated post-coupling to introduce additional complexity.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Resulting Bond | Key Catalysts/Reagents |
| Heck Reaction | Alkene | C-C (alkene) | Palladium catalyst, Base |
| Suzuki Coupling | Organoboron compound | C-C (aryl/vinyl) | Palladium catalyst, Base |
| Sonogashira Coupling | Terminal Alkyne | C-C (alkyne) | Palladium catalyst, Copper(I) co-catalyst, Base |
Synthesis of Diverse Nitrogen-Containing Heterocycles
The electrophilic nature of the aldehyde and the potential for nucleophilic substitution at the bromine-bearing carbon make this compound an excellent starting material for the synthesis of a variety of nitrogen-containing heterocycles.
While direct synthesis of polysubstituted triazolo[1,5-a]pyrazines from this compound is not extensively documented, a plausible synthetic route can be envisioned. The reaction would likely involve the initial condensation of this compound with a 3-amino-1,2,4-triazole derivative. The resulting imine could then undergo an intramolecular cyclization via nucleophilic attack of a nitrogen atom from the triazole ring onto the carbon bearing the bromine atom, followed by elimination of hydrogen bromide to afford the aromatic triazolo[1,5-a]pyrazine core. The phenyl and other potential substituents from the triazole starting material would provide the polysubstituted nature of the final product.
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines. name-reaction.comwikipedia.orgjk-sci.comnrochemistry.comnih.gov This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This compound can serve as the aldehyde component in this reaction. The condensation with a phenethylamine derivative would form an iminium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring to form the tetrahydroisoquinoline skeleton. The resulting product would bear both the phenyl and bromo-vinyl substituents, offering further opportunities for functionalization. Subsequent oxidation can lead to the corresponding isoquinoline. Microwave-assisted Pictet-Spengler reactions have been shown to improve yields and reduce reaction times. organic-chemistry.org
The Kröhnke pyridine synthesis offers a viable route to highly functionalized pyridines. wikipedia.orgnih.govresearchgate.net This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297). In this context, this compound can act as the α,β-unsaturated aldehyde component. The reaction proceeds through a series of condensation and cyclization steps to afford a polysubstituted pyridine ring.
For the synthesis of nicotinonitriles (3-cyanopyridines), a common approach involves the reaction of an α,β-unsaturated aldehyde with a compound containing an active methylene group, such as malononitrile, in the presence of a base and a nitrogen source like ammonia or ammonium acetate. The reaction of this compound under these conditions would be expected to yield a highly substituted nicotinonitrile.
Benzimidazoles are typically synthesized through the condensation of an o-phenylenediamine with an aldehyde. jyoungpharm.orgnih.gov The reaction of this compound with an o-phenylenediamine would proceed via the formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring system. The resulting 2-substituted benzimidazole would bear the (Z)-2-bromo-2-phenylvinyl group, which can be a site for further chemical modifications.
Table 2: Synthesis of Nitrogen-Containing Heterocycles
| Heterocycle | Synthetic Method | Key Reactants with this compound |
| Polysubstituted Triazolo[1,5-a]pyrazines | Condensation/Intramolecular Cyclization | 3-Amino-1,2,4-triazole derivatives |
| Isoquinoline/Tetrahydroisoquinoline | Pictet-Spengler Reaction | β-Arylethylamines |
| Functionalized Pyridines | Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, Ammonium acetate |
| Nicotinonitriles | Condensation/Cyclization | Malononitrile, Ammonia/Ammonium acetate |
| Benzimidazoles | Condensation/Cyclization | o-Phenylenediamines |
Synthesis of Oxygen-Containing Heterocyclic Systems
The reactivity of this compound also extends to the synthesis of oxygen-containing heterocycles, such as furans and pyrans.
The synthesis of furans can be achieved through various methods, one of which is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. pharmaguideline.com While not a direct application, this compound can be a precursor to a 1,4-dicarbonyl compound through appropriate synthetic transformations. A more direct approach could involve the reaction of this compound with a nucleophile that can subsequently participate in a ring-closing reaction. For instance, reaction with a β-ketoester in the presence of a base could lead to a Michael addition followed by an intramolecular nucleophilic substitution of the bromide, ultimately forming a substituted furan after dehydration. The synthesis of furans from related 3-bromo-3-nitroacrylates has been reported, suggesting the feasibility of this transformation. researchgate.net
The construction of pyran rings can be envisioned through Diels-Alder reactions, where this compound could potentially act as a dienophile due to its electron-deficient double bond. Reaction with a suitable diene would lead to a dihydropyran derivative. Alternatively, it could be a precursor to a diene through a Wittig-type reaction at the aldehyde, followed by a [4+2] cycloaddition.
Coumarin and Dioxabicyclic Architectures
This compound is a valuable precursor for the synthesis of coumarin frameworks, which are prevalent in many biologically active natural products and synthetic compounds. nih.gov The presence of the α,β-unsaturated aldehyde moiety allows for its participation in Michael addition reactions with various nucleophiles, including phenols. The reaction of this compound with substituted phenols under basic conditions can initiate a cascade reaction sequence. The initial Michael addition of the phenoxide ion to the β-position of the acrylaldehyde is followed by an intramolecular cyclization and subsequent elimination of hydrogen bromide to afford the corresponding 3-phenylcoumarin derivative. The regioselectivity of the initial addition is influenced by the electronic nature of the substituents on the phenol. semanticscholar.org
While direct examples of the use of this compound in the synthesis of dioxabicyclic architectures are not extensively reported, its structural features suggest a potential role in their construction. Dioxabicyclic systems can often be accessed through tandem reactions involving α,β-unsaturated aldehydes. semanticscholar.org For instance, a domino reaction sequence could be envisioned where this compound first undergoes a hetero-Diels-Alder reaction with a suitable diene, followed by an intramolecular cyclization involving the bromine atom to form the second ring of the dioxabicyclic system.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Substituted Phenol | 3-Phenylcoumarin | Michael Addition/Intramolecular Cyclization |
| This compound | Diene | Dioxabicyclic architecture (proposed) | Hetero-Diels-Alder/Intramolecular Cyclization |
Isobenzofuran-1,3-diones
The synthesis of isobenzofuran-1,3-diones from this compound represents a less conventional yet plausible synthetic route. Isobenzofuran-1,3-diones are typically synthesized from phthalic acid derivatives. semanticscholar.orgimjst.orgresearchgate.net However, the reactivity of this compound could be harnessed in a multi-step synthesis. One hypothetical approach involves the reaction of this compound with a suitable dicarbonyl compound or its equivalent. This could be followed by a series of transformations, including oxidation and cyclization, to construct the isobenzofuran-1,3-dione skeleton. The phenyl group and the bromine atom would offer further opportunities for functionalization of the final product.
Building Block for Fused and Spirocyclic Ring Systems
The unique combination of functional groups in this compound makes it an attractive starting material for the construction of intricate fused and spirocyclic ring systems, which are key structural motifs in many pharmaceuticals and natural products.
While direct [4+2] cycloaddition reactions of this compound with norbornadiene are not well-documented, the dienophilic nature of the α,β-unsaturated aldehyde suggests its potential in such transformations. nih.gov The Diels-Alder reaction is a powerful tool for the synthesis of norbornene derivatives. The reaction of this compound with cyclopentadiene (B3395910), a common precursor to norbornadiene, would be expected to yield a substituted norbornene derivative. The stereochemical outcome of this reaction would be governed by the endo rule, leading preferentially to the endo isomer. The resulting adduct, containing an aldehyde, a bromoalkene, and a phenyl group, would be a versatile intermediate for further synthetic manipulations.
Spirooxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities. acs.orgfigshare.com Multicomponent reactions are a highly efficient strategy for the synthesis of these complex molecules. figshare.com this compound can serve as a key component in such reactions. For instance, a one-pot, three-component reaction of an isatin, an amino acid (such as proline or sarcosine), and this compound could lead to the formation of a spirocyclic oxindole-pyrrolidine derivative. acs.org In this reaction, the isatin and the amino acid would first form an azomethine ylide, which would then undergo a [3+2] cycloaddition with the electron-deficient alkene of this compound. The presence of the bromo and phenyl substituents would introduce points of diversity in the final spirocyclic products.
| Reactants | Product Type | Key Reaction |
|---|---|---|
| Isatin, Amino Acid, this compound | Spirooxindole-pyrrolidine | [3+2] Cycloaddition |
Facilitating the Synthesis of Fluorinated Organic Compounds (e.g., Trifluoromethylated Alkenes)
The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules can significantly enhance their biological activity and metabolic stability. nih.govnih.govresearchgate.netorganic-chemistry.orgnih.govorganic-chemistry.orgrsc.org While direct trifluoromethylation of the double bond in this compound is challenging, the aldehyde functionality provides a handle for the introduction of a trifluoromethyl group.
One plausible strategy involves the reaction of this compound with a trifluoromethylating agent that reacts with the aldehyde, such as Ruppert's reagent (TMSCF3), followed by dehydration to generate the corresponding trifluoromethylated alkene. Alternatively, a Wittig-type reaction with a trifluoromethyl-containing phosphonium (B103445) ylide could be employed to convert the aldehyde group into a trifluoromethyl-substituted double bond. The resulting product would be a 1-bromo-1-phenyl-3-(trifluoromethyl)-1,3-butadiene derivative, a valuable building block for further synthesis.
Another approach could involve the conversion of the aldehyde to a different functional group that is more amenable to trifluoromethylation. For example, conversion of the aldehyde to a carboxylic acid, followed by a Hunsdiecker-type reaction with a trifluoromethyl source, could potentially yield a trifluoromethylated product.
| Starting Material | Reagent | Proposed Product | Reaction Type |
|---|---|---|---|
| This compound | TMSCF3 then dehydration | (E/Z)-1-bromo-1-phenyl-4,4,4-trifluorobut-1-ene | Nucleophilic trifluoromethylation/Dehydration |
| This compound | (CF3)Ph3P=CH2 | (E/Z)-1-bromo-1-phenyl-3-(trifluoromethyl)-1,3-butadiene | Wittig reaction |
Development of Advanced Materials Precursors (e.g., Polymers with Specific Optical Properties)
Polymers derived from cinnamaldehyde (B126680) and its derivatives have garnered interest for various applications due to their potential for functionalization and their inherent properties. nih.gov The polymerization of this compound could lead to novel polymers with unique optical and electronic properties. The presence of the phenyl group and the conjugated system can contribute to properties like high refractive index and photoresponsiveness. mdpi.comnih.govnii.ac.jpresearchgate.net
The aldehyde functionality in the polymer backbone or as pendant groups offers a reactive site for post-polymerization modification, allowing for the tuning of the material's properties. rsc.org For instance, chiral moieties could be introduced to create optically active polymers. nih.govrsc.org The bromine atoms in the polymer could also be utilized for cross-linking or further functionalization through reactions like Suzuki or Stille coupling, leading to the development of advanced materials with tailored optical, electronic, or thermal properties.
Emerging Research Frontiers and Future Perspectives
Development of Sustainable and Green Synthetic Protocols
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact through innovative methodologies. For 3-Bromo-3-phenylacrylaldehyde and its derivatives, research is pivoting towards more sustainable practices that minimize waste, reduce energy consumption, and utilize less hazardous materials.
One promising area is the adoption of microwave-assisted organic synthesis (MAOS) . Microwave irradiation offers significant advantages over conventional heating methods, including rapid heating, enhanced reaction rates, and often higher yields. google.com This technology has been successfully applied to the synthesis of various α,β-unsaturated compounds, providing a cleaner and more efficient alternative. google.comacs.org The synthesis of β-halo-α,β-unsaturated aldehydes, a class to which this compound belongs, has been efficiently achieved from corresponding ketones using Vilsmeier formylation, often accelerated by microwave assistance. Current time information in Pasuruan, ID.rroij.com
Another key aspect of green synthesis is the use of environmentally benign solvents. Research into deep eutectic solvents (DES) and ionic liquids is gaining traction as these can offer non-toxic, recyclable alternatives to volatile organic compounds (VOCs). nih.gov Furthermore, solvent-free reaction conditions, where the reaction is carried out under microwave irradiation without any solvent, represent a highly efficient and green methodology. google.comacs.org Such protocols not only simplify the work-up procedure but also drastically reduce chemical waste. princeton.edu
The development of these green protocols is crucial for the large-scale production and application of this compound, ensuring that its synthetic utility is matched by environmental responsibility.
| Green Synthetic Technique | Advantages | Relevance to this compound |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields. google.comCurrent time information in Pasuruan, ID. | Efficient synthesis of the core β-halo-α,β-unsaturated aldehyde structure. rroij.com |
| Solvent-Free Reactions | Reduced waste, simplified purification, lower environmental impact. google.com | Applicable to condensation reactions forming α,β-unsaturated systems. acs.org |
| Deep Eutectic Solvents (DES) | Low toxicity, recyclability, low vapor pressure. nih.gov | Potential use in N-alkylation/acylation reactions of derivative compounds. nih.gov |
Integration with Automated Synthesis and Flow Chemistry Methodologies
The integration of automation and flow chemistry is set to revolutionize the synthesis of complex molecules, including derivatives of this compound. These technologies promise to enhance reproducibility, scalability, and efficiency while enabling the rapid exploration of chemical space. bldpharm.com
Automated synthesis platforms can perform multi-step reactions with minimal human intervention, accelerating the discovery of new derivatives and optimization of reaction conditions. mdpi.comalgoreducation.com By automating the synthesis process, researchers can quickly generate libraries of compounds for screening in drug discovery or materials science applications. bldpharm.com
Flow chemistry , where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing. nih.gov These include precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. studysmarter.co.uk For reactions involving reactive intermediates, flow chemistry can enhance safety by minimizing the accumulation of hazardous substances. nih.gov The synthesis of various organic compounds, including those involving palladium-catalyzed reactions, has been successfully translated to flow systems. rsc.org This approach is particularly well-suited for scaling up the production of this compound and its derivatives, ensuring consistent quality and higher throughput. algoreducation.com
The combination of automated synthesis with flow chemistry creates a powerful workflow for moving from initial discovery to process development with greater speed and efficiency. mdpi.com
| Technology | Key Benefits | Potential Application for this compound |
| Automated Synthesis | High-throughput screening, rapid library generation, improved reproducibility. bldpharm.commdpi.com | Synthesis of diverse derivatives for biological or material screening. |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability, improved yields. nih.govstudysmarter.co.uk | Scalable and safe production of the target compound and its downstream products. |
Advancements in Asymmetric Catalysis for Enantioselective Transformations
The presence of multiple reactive sites in this compound makes it an ideal substrate for asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. Future research will likely focus on developing novel catalytic systems to control the stereochemical outcome of its transformations.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. wikipedia.org Chiral amines, such as proline and its derivatives, are highly effective in catalyzing enantioselective α-functionalization of aldehydes. researchgate.net This approach could be applied to the α-position of aldehydes that might be reacted with this compound in Michael additions. cdp-innovation.com Furthermore, organocatalytic methods for the asymmetric α-bromination of aldehydes have been developed, achieving high enantiomeric excess (ee). researchgate.net These methods provide a potential route to chiral precursors for similar bromo-substituted aldehydes.
Transition metal catalysis also offers a broad scope for enantioselective transformations. The synergistic combination of copper catalysis and chiral amine organocatalysis has been successfully used for the enantioselective α-vinylation of aldehydes. bldpharm.com Such dual catalytic systems could be envisioned for reactions involving this compound, where one catalyst activates the aldehyde and the other facilitates the coupling reaction at a different site. Recent work has also shown organocatalytic enantioselective alkylation of aldehydes with 3-bromooxindoles, demonstrating the feasibility of forming vicinal quaternary stereocenters. magtech.com.cn
These advanced catalytic methods are crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry.
| Catalysis Type | Catalyst Example | Potential Transformation |
| Organocatalysis | Chiral diphenylpyrrolidine | Enantioselective α-bromination of precursor aldehydes. researchgate.net |
| Organocatalysis | Pyrrolidine-based catalysts | Asymmetric Michael addition of aldehydes to nitroolefins. cdp-innovation.com |
| Synergistic Catalysis | Copper Salt + Chiral Amine | Enantioselective α-vinylation of aldehydes. bldpharm.com |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique structural features of this compound—a conjugated system, a reactive aldehyde, a phenyl group, and a bromine atom—make it a promising candidate for the development of novel functional materials. Interdisciplinary research at the nexus of organic chemistry and materials science is poised to unlock this potential.
The α,β-unsaturated system in this compound makes it susceptible to polymerization . acs.org This functionality allows it to act as a monomer or comonomer in the synthesis of novel polymers. The resulting polymers could have interesting properties conferred by the bromo-phenyl group, such as altered refractive index, thermal stability, or flame retardancy. Functionalization of existing polymers, like poly(vinyl alcohol), with aldehydes is a known strategy to create new materials like poly(vinyl acetals) with tailored properties. researchgate.netwikipedia.org
The bromo-phenyl moiety is a key structural element in many functional organic materials . mdpi.com Halogenated and phenyl-substituted acenes, for instance, are being investigated as organic semiconductors. mdpi.com The bromine atom can be used as a handle for further functionalization through cross-coupling reactions, allowing for the construction of larger π-conjugated systems for applications in organic electronics. The role of halogens is also critical in catalyst transfer polycondensation methods used to create well-defined π-conjugated polymers.
Furthermore, the aldehyde group can be used to graft the molecule onto surfaces or into polymer matrices, creating functionalized materials. For example, α,β-unsaturated aldehydes derived from hyaluronic acid have been used to create biocompatible hydrogels for drug delivery and regenerative medicine. researchgate.net
| Structural Feature | Potential Application in Materials Science | Rationale |
| α,β-Unsaturated Aldehyde | Monomer for polymerization, precursor for hydrogels. researchgate.netacs.org | The conjugated double bond allows for polymerization, while the aldehyde can form cross-links. |
| Bromo Substituent | Handle for cross-coupling, precursor for π-conjugated polymers. | The C-Br bond can be selectively functionalized to build complex electronic materials. |
| Phenyl Group | Component of organic semiconductors and luminescent materials. mdpi.commdpi.com | The aromatic ring contributes to the electronic and photophysical properties of the material. |
Synergistic Combination of Experimental and Computational Approaches for Reaction Discovery
The synergy between experimental synthesis and computational chemistry is accelerating the pace of reaction discovery and optimization. For a molecule like this compound, this combination can provide unprecedented insights into its reactivity and guide the development of new transformations.
Computational modeling can be used to elucidate reaction mechanisms, predict the stability of intermediates, and understand the origins of stereoselectivity in catalytic reactions. wikipedia.org By modeling transition states, chemists can rationally design catalysts and reaction conditions to favor desired outcomes. This approach has been instrumental in understanding complex catalytic cycles in asymmetric synthesis.
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting the outcomes of chemical reactions. By training models on large datasets of experimental reactions, it is possible to predict the major product of a given set of reactants with high accuracy. researchgate.netmdpi.com This predictive power can be used to screen for novel reactions involving this compound, identifying promising transformations before they are attempted in the lab. This data-driven approach significantly reduces the experimental effort required for reaction discovery.
The future of chemical research will involve a continuous feedback loop between computational prediction and experimental validation. Computational tools will suggest new hypotheses—novel catalysts, reaction conditions, or synthetic routes—which will then be tested in the laboratory. The experimental results will, in turn, be used to refine and improve the computational models, leading to a virtuous cycle of discovery and innovation.
Q & A
Q. What are the recommended safety protocols for handling 3-Bromo-3-phenylacrylaldehyde in laboratory settings?
- Methodological Answer : Safety protocols include using nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation exposure. In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical attention. Store the compound in a cool, dry place away from oxidizers and reducing agents. These guidelines align with GHS-compliant safety data sheets for structurally similar brominated aldehydes .
Q. What are the common synthetic routes for this compound, and what factors influence yield optimization?
- Methodological Answer : A typical route involves bromination of 3-phenylacrylaldehyde using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄. Key factors include:
- Temperature : Maintain 60–70°C to balance reaction rate and side-product formation.
- Solvent polarity : Non-polar solvents minimize aldol condensation side reactions.
- Catalyst purity : Use freshly recrystallized NBS to avoid moisture-induced decomposition.
Yields typically range from 65–80%, with purification via flash chromatography (hexane/ethyl acetate) .
Q. How should researchers purify this compound to achieve >95% purity for kinetic studies?
- Methodological Answer : After synthesis, perform sequential purification steps:
- Liquid-liquid extraction : Separate organic layers using dichloromethane and brine.
- Column chromatography : Use silica gel with a 9:1 hexane/ethyl acetate eluent.
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation.
Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS .
Advanced Research Questions
Q. How can computational tools like PISTACHIO and REAXYS predict and optimize synthetic pathways for this compound?
- Methodological Answer : Databases like REAXYS provide retro-synthetic templates, while PISTACHIO evaluates step plausibility (threshold ≥0.01). For example:
- Step 1 : Identify α,β-unsaturated aldehyde precursors.
- Step 2 : Apply bromination feasibility filters (e.g., radical vs. electrophilic mechanisms).
- Step 3 : Rank routes by atom economy and step count.
Machine learning models in these tools prioritize routes with minimal side products, validated by experimental yields .
Q. What analytical techniques are most effective for confirming the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures to confirm Z/E isomerism. For example, related brominated aldehydes exhibit planar geometry with C-Br bond angles of 120°±2° .
- Vibrational circular dichroism (VCD) : Differentiate enantiomers by analyzing C=O and C-Br stretching modes.
- NOESY NMR : Detect spatial proximity between the aldehyde proton and aromatic protons to infer conformation .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?
- Methodological Answer :
- NMR discrepancies : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*). For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm; deviations may indicate hydration or tautomerization.
- IR anomalies : Use high-resolution FT-IR to distinguish C=O stretches (~1680 cm⁻¹) from conjugated C=C (~1620 cm⁻¹). Contradictions may arise from solvent interactions or humidity .
Q. What mechanistic considerations explain the reactivity of this compound in Michael addition reactions compared to non-brominated analogs?
- Methodological Answer : The electron-withdrawing bromine atom increases electrophilicity at the β-carbon, accelerating nucleophilic attack. Key differences include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
